molecular formula C7H9ClN2O2 B113205 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride CAS No. 891789-91-6

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride

Cat. No.: B113205
CAS No.: 891789-91-6
M. Wt: 188.61 g/mol
InChI Key: YVCGWQPYKBPVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is an organic compound that features a pyridine ring substituted with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or water .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-pyridyl)acetic Acid Hydrochloride
  • 2-Amino-2-(4-pyridyl)acetic Acid Hydrochloride
  • 2-Amino-2-(3-pyridyl)propanoic Acid Hydrochloride

Uniqueness

2-Amino-2-(3-pyridyl)acetic Acid Hydrochloride is unique due to the specific positioning of the amino group and the acetic acid moiety on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-pyridin-3-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-2-1-3-9-4-5;/h1-4,6H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCGWQPYKBPVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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